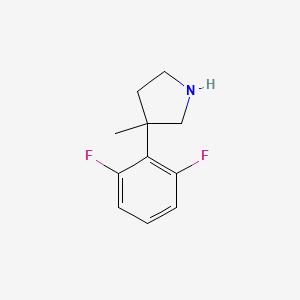

3-(2,6-Difluorophenyl)-3-methylpyrrolidine

Description

The compound 3-(2,6-Difluorophenyl)-3-methylpyrrolidine represents a confluence of strategic molecular design in medicinal chemistry. Its core structure, the pyrrolidine (B122466) ring, is a foundational element in a multitude of approved drugs, while the difluorophenyl moiety is a well-established functional group used to modulate the physicochemical and pharmacological properties of therapeutic candidates. The strategic placement of a methyl group at the 3-position of the pyrrolidine ring further influences its three-dimensional structure, which can be critical for its interaction with biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃F₂N |

| Molecular Weight | 197.23 g/mol |

| XLogP3 | 2.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 197.10160574 g/mol |

| Monoisotopic Mass | 197.10160574 g/mol |

| Topological Polar Surface Area | 12.0 Ų |

Note: Data is based on computational predictions.

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. nih.gov Its prevalence in a wide array of FDA-approved drugs underscores its importance. mdpi.com The non-planar, three-dimensional nature of the pyrrolidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors. nih.gov

The pyrrolidine nucleus is a versatile building block found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.net The stereochemistry of the pyrrolidine ring and its substituents can significantly impact the biological activity and selectivity of a compound. For instance, different stereoisomers of a pyrrolidine-containing drug can exhibit vastly different pharmacological profiles. nih.gov The presence of the pyrrolidine scaffold in this compound suggests its potential to serve as a core structure for the development of novel therapeutic agents targeting a variety of diseases, potentially including those affecting the central nervous system (CNS). scinito.airesearchgate.net

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance various properties. tandfonline.com The difluorophenyl group, in particular, can have a profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity to its target. mdpi.com The strong carbon-fluorine bond is resistant to metabolic degradation, which can lead to an increased half-life and improved bioavailability of a drug. tandfonline.com

The development of novel small molecules like this compound is guided by several key research trajectories in modern drug discovery. A primary focus is the identification of potent and selective modulators of specific biological targets implicated in disease. The structural features of this compound, namely the pyrrolidine core and the difluorophenyl group, suggest that it could be investigated for activity against a range of targets.

Research into pyrrolidine derivatives has shown their potential to modulate central nervous system (CNS) targets, such as serotonin (B10506) and dopamine (B1211576) receptors, making them relevant for psychiatric and neurological disorders. nih.govdrugbank.com The exploration of structure-activity relationships (SAR) is a critical aspect of this research, where systematic modifications of the molecule are made to understand how changes in its structure affect its biological activity. While specific biological data for this compound is not extensively available in public literature, its structural components provide a strong rationale for its investigation as a potential therapeutic agent. Future research would likely involve its synthesis, in vitro screening against a panel of biological targets, and subsequent optimization based on the initial findings.

Structure

3D Structure

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

3-(2,6-difluorophenyl)-3-methylpyrrolidine |

InChI |

InChI=1S/C11H13F2N/c1-11(5-6-14-7-11)10-8(12)3-2-4-9(10)13/h2-4,14H,5-7H2,1H3 |

InChI Key |

OOKXCWYOWWCFGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCNC1)C2=C(C=CC=C2F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 2,6 Difluorophenyl 3 Methylpyrrolidine and Analogues

Retrosynthetic Analysis of the Pyrrolidine (B122466) Framework

A retrosynthetic analysis of the 3-(2,6-Difluorophenyl)-3-methylpyrrolidine structure reveals several logical bond disconnections to simplify the molecule into more accessible starting materials. The primary goal of this analysis is to deconstruct the target molecule in a way that leads to feasible forward-synthetic reactions. ias.ac.in

A common strategy involves disconnecting the C-N bonds of the pyrrolidine ring. One of the most logical disconnections is the C2-N1 and C5-N1 bond, which points towards an acyclic 1,4-dicarbonyl compound (or a functional equivalent) and a primary amine. Cyclization via reductive amination would then form the pyrrolidine ring.

Alternatively, a C-C bond disconnection can be envisioned. For instance, a disconnection at the C3-C4 bond could lead to a precursor suitable for an intramolecular Michael addition. A particularly effective strategy for 3-substituted pyrrolidines involves the disconnection of the C2-C3 and N1-C5 bonds, suggesting a [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. acs.org For the specific target molecule, this would involve an azomethine ylide and a 2-(2,6-difluorophenyl)-2-propene derivative.

Another powerful approach, particularly for 3-aryl pyrrolidines, is to view the C3-Aryl bond as the key disconnection. This retrosynthetic step suggests a precursor like an N-protected 3-pyrroline, which can then be subjected to an arylation reaction. chemrxiv.orgresearchgate.net This approach simplifies the synthesis to the preparation of the unsaturated heterocyclic precursor and a subsequent carbon-carbon bond-forming reaction.

Stereoselective Synthesis Strategies for Chiral Pyrrolidines

The creation of chiral pyrrolidines, particularly those with a stereocenter at the C3 position, is of paramount importance. Numerous stereoselective methods have been developed to control the absolute and relative stereochemistry of the pyrrolidine core. These strategies can be broadly categorized into asymmetric catalysis, chiral auxiliary-mediated syntheses, and diastereoselective transformations.

Asymmetric Catalysis Approaches

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines, avoiding the need for stoichiometric amounts of chiral reagents. nih.govnih.gov Organocatalysis, in particular, has seen significant advancements. Chiral phosphoric acids, for example, have been successfully employed to catalyze the intramolecular aza-Michael cyclization of Cbz-protected bis-homoallylic amines. This "clip-cycle" strategy involves an initial alkene metathesis to "clip" a thioacrylate activating group onto the amine, followed by an enantioselective cyclization to form the pyrrolidine ring with high enantioselectivity. whiterose.ac.uk

Another prominent organocatalytic approach involves the use of diarylprolinol silyl (B83357) ethers. These catalysts are highly effective in promoting asymmetric functionalization of aldehydes and can be applied to multi-step sequences leading to chiral pyrrolidines. nih.govnih.gov The development of pyrrolidine-based organocatalysts derived from natural sources like proline and tartaric acid further underscores the versatility of this approach. nih.govnih.gov These catalysts create a chiral environment that directs the formation of one enantiomer over the other during the key bond-forming steps.

Chiral Auxiliary-Mediated Syntheses

The use of chiral auxiliaries is a classical and reliable method for introducing stereochemistry. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical outcome of subsequent reactions. After the desired stereocenter is set, the auxiliary is cleaved.

A well-established strategy involves using auxiliaries derived from chiral pool materials like (R)-phenylglycinol. acs.org For instance, condensation of (R)-phenylglycinol with an aldehyde can form a chiral imine. Diastereoselective addition of a Grignard reagent to this imine, followed by further transformations and cyclization, can yield trans-2,5-disubstituted pyrrolidines. The stereochemical outcome is controlled by the auxiliary, which directs the nucleophilic attack to one face of the iminium ion intermediate. acs.org While effective, a limitation of this approach is the need for additional steps to attach and remove the auxiliary. acs.org

Diastereoselective Transformations

Diastereoselective transformations leverage an existing stereocenter in the molecule to control the formation of new stereocenters. This can be achieved through various intramolecular and intermolecular reactions.

One innovative method is the N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion. This cascade reaction involves an electrophilic aminocyclization followed by ring expansion to afford densely functionalized pyrrolidines with three stereocenters. scispace.com The stereochemistry of the starting aziridine dictates the stereochemical outcome of the final pyrrolidine product.

Another powerful diastereoselective method is the [3+2] cycloaddition reaction between azomethine ylides and dipolarophiles. acs.org When a chiral N-tert-butanesulfinyl group is attached to a 1-azadiene (the dipolarophile), it effectively controls the facial selectivity of the cycloaddition with the azomethine ylide. This approach allows for the highly diastereoselective synthesis of polysubstituted pyrrolidines with up to four stereogenic centers. acs.org Similarly, the synthesis of fulleropyrrolidines from chiral cyclobutane (B1203170) precursors has shown high diastereoselectivity during the cyclization step to form the pyrrolidine ring. acs.org

Copper-promoted intramolecular aminooxygenation of alkenes also provides a route to disubstituted pyrrolidines with excellent diastereoselectivity, particularly for forming 2,5-cis-pyrrolidines. nih.gov These methods highlight how existing chirality within a precursor molecule can be effectively relayed to generate complex, stereodefined pyrrolidine structures.

Construction of the 2,6-Difluorophenyl Substituent

A critical step in the synthesis of the target molecule is the introduction of the 2,6-difluorophenyl group at the C3 position of the pyrrolidine ring. Several C-C bond-forming reactions are suitable for this purpose.

A highly effective and direct method is the palladium-catalyzed hydroarylation of N-alkyl pyrrolines. researchgate.net This reaction represents a significant advance over traditional Mizoroki-Heck reactions, which often yield unsaturated arylation products with N-acyl pyrrolines. chemrxiv.org In the case of N-alkyl pyrrolines, the reaction proceeds via a reductive Mizoroki-Heck pathway to deliver 3-aryl pyrrolidines directly. researchgate.net This process has a broad substrate scope and can accommodate various aryl groups, making it suitable for introducing the 2,6-difluorophenyl moiety in a single step from readily available precursors. nih.gov

Table 1: Palladium-Catalyzed Hydroarylation of N-Alkyl Pyrrolines This table is representative of the general reaction and not specific to the 2,6-difluorophenyl substrate which is an analogous application.

Alternatively, the aryl group can be installed using organometallic reagents. A common approach involves the reaction of a Grignard reagent, such as (2,6-difluorophenyl)magnesium bromide, with a suitable electrophilic pyrrolidine precursor. This could be, for example, a cyclic iminium ion or a pyrrolidin-3-one derivative, followed by reduction or further modification.

Derivatization Strategies for Structural Exploration

Once the core this compound structure is synthesized, derivatization is often employed to explore structure-activity relationships (SAR) for medicinal chemistry applications. Derivatization involves chemically modifying the parent compound to create a library of related analogues. psu.edu

The most common site for derivatization on the pyrrolidine scaffold is the nitrogen atom. The secondary amine can be readily functionalized through various reactions:

Acylation: Reaction with acyl chlorides or anhydrides (e.g., heptafluorobutyric anhydride, pentafluoropropionic anhydride) introduces amide functionalities. nih.gov This is a common strategy to modify the electronic properties and hydrogen bonding capabilities of the molecule.

Alkylation: Introduction of alkyl groups can be achieved by reaction with alkyl halides or through reductive amination with aldehydes or ketones. This modifies the steric bulk and basicity of the nitrogen.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in many pharmaceutical compounds. sci-hub.se

Derivatization can also be performed on other parts of the molecule if suitable functional handles are present. For instance, if the synthesis starts with a functionalized pyrrolidine (e.g., containing a hydroxyl or amino group), these sites can be used for further modification. Chiral derivatization reagents, such as (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, can also be used to create diastereomeric derivatives, which is particularly useful for the analytical separation and characterization of enantiomers. nih.gov These strategies allow for a systematic exploration of the chemical space around the core structure to optimize its desired properties.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions. Key parameters that are typically manipulated to maximize product yield and purity include the choice of solvent, reaction temperature, nature of the catalyst and base, and the concentration of reactants. Research into the synthesis of structurally similar 3-arylpyrrolidines provides a foundation for understanding the critical factors in optimizing these transformations. sci-hub.se Methodologies such as intramolecular cyclization of γ-imino esters and [3+2] cycloaddition reactions are common strategies where optimization plays a crucial role. lookchem.commdpi.com

One plausible and widely used method for the construction of the 3-arylpyrrolidine scaffold is the intramolecular cyclization of a suitable acyclic precursor. For the synthesis of a compound like this compound, a key intermediate would be a γ-amino ketone or a related derivative bearing the 2,6-difluorophenyl moiety. The critical ring-closing step is subject to extensive optimization to ensure high efficiency.

For instance, in the synthesis of cis-2,3-disubstituted pyrrolidines via the intramolecular cyclization of γ-imino esters, the choice of the mediating agent is critical. lookchem.com A combination of a Lewis acid, such as titanium tetrachloride (TiCl₄), and a tertiary amine base like triethylamine (B128534) (Et₃N) has been shown to be effective. lookchem.com The optimization of this type of reaction would involve screening various Lewis acids, bases, solvents, and temperature profiles.

The following interactive table illustrates a hypothetical optimization study for the intramolecular cyclization to form a 3-aryl-3-methylpyrrolidine precursor, based on common practices in the field.

| Entry | Lewis Acid | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TiCl₄ | Et₃N | CH₂Cl₂ | 0 to rt | 72 |

| 2 | TiCl₄ | DIPEA | CH₂Cl₂ | 0 to rt | 65 |

| 3 | TiCl₄ | Et₃N | THF | 0 to rt | 58 |

| 4 | TiCl₄ | Et₃N | Toluene | 0 to rt | 45 |

| 5 | SnCl₄ | Et₃N | CH₂Cl₂ | 0 to rt | 40 |

| 6 | TiCl₄ | Et₃N | CH₂Cl₂ | -20 to rt | 75 |

| 7 | TiCl₄ | Et₃N | CH₂Cl₂ | rt | 68 |

Another powerful strategy for the synthesis of 3-substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. The azomethine ylide can be generated in situ from the condensation of an α-amino acid with an aldehyde or ketone. For the target molecule, an azomethine ylide could be generated and reacted with an alkene containing the 2,6-difluorophenyl group. The optimization of such cycloaddition reactions often involves screening different metal catalysts, solvents, and temperatures to control both yield and stereoselectivity. researchgate.net

Detailed research findings have shown that copper and silver catalysts are often effective in promoting these cycloadditions. sci-hub.se The choice of solvent can significantly influence the reaction outcome, with solvents ranging from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) being commonly explored.

The interactive table below outlines a typical optimization process for a metal-catalyzed [3+2] cycloaddition to form a 3-arylpyrrolidine derivative.

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | diastereomeric ratio (dr) |

|---|---|---|---|---|---|

| 1 | Cu(OTf)₂ (10) | CH₂Cl₂ | rt | 55 | 3:1 |

| 2 | AgOAc (10) | CH₂Cl₂ | rt | 68 | 5:1 |

| 3 | AgOAc (10) | Toluene | 80 | 75 | 6:1 |

| 4 | AgOAc (10) | MeCN | rt | 72 | 5:1 |

| 5 | AgOAc (10) | DMF | 80 | 60 | 4:1 |

| 6 | AgOAc (5) | Toluene | 80 | 73 | 6:1 |

| 7 | AgOAc (10) | Toluene | 110 | 70 | 4:1 |

The data presented in these tables, while illustrative for analogous systems, highlights the systematic approach required to achieve optimal conditions. For the specific synthesis of this compound, a similar empirical process of screening and refining reaction parameters would be essential to maximize the yield and ensure the desired purity of the final compound. The electronic effects of the difluorophenyl group would likely influence the reactivity of the intermediates, potentially requiring adjustments to the catalysts and conditions that are optimal for non-fluorinated analogues.

Stereochemical Investigations of 3 2,6 Difluorophenyl 3 Methylpyrrolidine

Enantiomeric and Diastereomeric Purity Assessment Techniques

The synthesis of a chiral compound such as 3-(2,6-Difluorophenyl)-3-methylpyrrolidine can result in a mixture of stereoisomers. It is therefore essential to employ analytical techniques capable of separating and quantifying these isomers to determine the enantiomeric and diastereomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differentially with the enantiomers of the analyte, leading to different retention times. For this compound, a typical approach would involve screening various CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), to find a suitable column that provides baseline separation of the (R) and (S) enantiomers. derpharmachemica.com The mobile phase composition, often a mixture of a non-polar solvent like hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol, is optimized to achieve the best resolution. researchgate.net

Interactive Data Table: Hypothetical Chiral HPLC Separation Data

| Chiral Stationary Phase | Mobile Phase (Hexane:Ethanol) | Flow Rate (mL/min) | Retention Time (R)-enantiomer (min) | Retention Time (S)-enantiomer (min) | Resolution (Rs) |

| Chiralcel OD-H | 90:10 | 1.0 | 8.5 | 10.2 | 2.1 |

| Chiralpak AD-H | 85:15 | 0.8 | 12.1 | 13.5 | 1.8 |

| Lux Cellulose-2 | 95:5 | 1.2 | 7.3 | 9.1 | 2.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, it is a powerful tool for determining diastereomeric purity. Furthermore, through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), NMR can be employed for enantiomeric purity assessment. For this compound, derivatization with a CDA, such as Mosher's acid chloride, would convert the enantiomers into diastereomers. acs.org These diastereomers would exhibit distinct chemical shifts in the NMR spectrum, particularly for protons near the stereocenter, allowing for their quantification. rsc.org

Capillary Electrophoresis (CE): Capillary electrophoresis offers a high-efficiency alternative for chiral separations. nih.gov In this technique, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. nih.govresearchgate.net The enantiomers of this compound would form transient diastereomeric complexes with the chiral selector, leading to different electrophoretic mobilities and, consequently, their separation. acs.orgspringernature.com

Absolute Configuration Assignment Methodologies

Determining the absolute configuration of a chiral molecule, i.e., the spatial arrangement of the atoms at the stereocenter, is a critical step in its characterization.

X-Ray Crystallography: Single-crystal X-ray diffraction is considered the gold standard for the unambiguous determination of absolute configuration. nih.gov This technique requires the formation of a high-quality single crystal of the compound, preferably as a salt with a heavy atom to facilitate anomalous dispersion measurements. ed.ac.uk For this compound, if a suitable crystal can be obtained, the resulting three-dimensional structural model provides definitive proof of its absolute stereochemistry. nih.govresearchgate.netmdpi.com

Mosher's Method: This NMR-based method is a widely used chemical correlation technique for determining the absolute configuration of chiral alcohols and amines. nih.govspringernature.com The amine is derivatized with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. acs.orgresearchgate.net Analysis of the differences in the ¹H NMR chemical shifts of the resulting diastereomeric amides allows for the assignment of the absolute configuration at the stereocenter. acs.org

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. byopera.comnih.gov The experimental VCD spectrum is then compared to a theoretically predicted spectrum for one of the enantiomers, typically calculated using density functional theory (DFT). acs.orgamericanlaboratory.com A match between the experimental and calculated spectra allows for the assignment of the absolute configuration without the need for crystallization or derivatization. scilit.com

Interactive Data Table: Comparison of Methodologies for Absolute Configuration Assignment

| Methodology | Principle | Advantages | Limitations |

| X-Ray Crystallography | Anomalous dispersion of X-rays by a single crystal. | Unambiguous and definitive assignment. | Requires a suitable single crystal, which can be difficult to obtain. |

| Mosher's Method | NMR analysis of diastereomeric amides formed with a chiral derivatizing agent. | Does not require crystallization; applicable to small sample quantities. | Requires chemical derivatization; potential for misinterpretation if conformational effects are not considered. |

| Vibrational Circular Dichroism (VCD) | Comparison of experimental and computationally predicted VCD spectra. | Applicable to samples in solution; does not require crystallization or derivatization. | Requires access to specialized instrumentation and computational resources. |

Conformational Analysis and Preferred Geometries of the Pyrrolidine (B122466) Ring

The five-membered pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations, most commonly described as "envelope" and "twist" forms. nih.gov The substituents on the ring significantly influence the preferred conformation. For this compound, the bulky 2,6-difluorophenyl and methyl groups at the C3 position will play a crucial role in determining the ring's geometry.

Computational modeling, using methods such as density functional theory (DFT), can be employed to calculate the relative energies of different possible conformations and identify the most stable geometries. researchgate.net These calculations would likely show a preference for conformations that minimize steric hindrance between the substituents and the rest of the ring.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provides experimental insight into the solution-state conformation. frontiersin.orgyoutube.com For instance, NOE experiments can reveal through-space proximities between protons, which can help to establish the relative orientation of the substituents and the puckering of the pyrrolidine ring. frontiersin.org The presence of the 2,6-difluorophenyl group may also introduce specific conformational preferences due to potential intramolecular interactions.

The pyrrolidine ring typically adopts one of two main puckering modes:

Envelope (C_s symmetry): Four atoms are coplanar, and the fifth is out of the plane.

Twist (C_2 symmetry): Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

The substituents at C3 would likely favor a pseudo-equatorial orientation to minimize steric strain, influencing the puckering of the ring. researchgate.net The exact preference would be a balance between minimizing steric clashes and potential electronic effects from the difluorophenyl group. nih.gov

Impact of Stereochemistry on Molecular Recognition Processes

Molecular recognition, the specific interaction between two or more molecules, is fundamental to biological processes. Chirality plays a pivotal role in these interactions, as biological systems, such as enzymes and receptors, are themselves chiral. nih.gov Consequently, the different enantiomers of a chiral molecule like this compound can exhibit significantly different biological activities. nih.gov

The precise three-dimensional arrangement of the 2,6-difluorophenyl and methyl groups, as dictated by the absolute configuration at C3, will determine how the molecule fits into a chiral binding site. nih.govfigshare.comx-mol.com One enantiomer may bind with high affinity and elicit a biological response, while the other may bind weakly or not at all. This is often explained by the "three-point attachment model," which posits that a chiral molecule must interact with a chiral receptor at a minimum of three points to achieve stereospecificity. northwestern.edu

For example, in a hypothetical interaction with a receptor, the pyrrolidine nitrogen might form a hydrogen bond, the 2,6-difluorophenyl group might engage in hydrophobic or aromatic interactions, and the methyl group might fit into a specific pocket. A change in the stereochemistry from (R) to (S) would alter the spatial orientation of these groups, potentially disrupting one or more of these critical interactions and leading to a loss of activity. rsc.orgchinesechemsoc.orgacs.org Therefore, understanding the stereochemistry of this compound is essential for elucidating its structure-activity relationships and its potential as a therapeutic agent. nih.gov

Structure Activity Relationship Sar Studies of 3 2,6 Difluorophenyl 3 Methylpyrrolidine Derivatives

Elucidation of Key Pharmacophoric Elements

Pharmacophore modeling for 3-aryl-3-methylpyrrolidine derivatives has identified several key structural features essential for their biological activity, particularly as monoamine reuptake inhibitors. The fundamental pharmacophore consists of a protonatable nitrogen atom within the pyrrolidine (B122466) ring and an aromatic ring positioned at C-3.

The essential elements of the pharmacophore for this class of compounds are generally considered to be:

A basic amine center: The pyrrolidine nitrogen, which is protonated at physiological pH, is crucial for interaction with the target, often forming a salt bridge with an acidic residue in the binding pocket of monoamine transporters.

An aromatic moiety: The 2,6-difluorophenyl group serves as a critical hydrophobic and aromatic interaction domain, engaging with aromatic amino acid residues within the transporter proteins.

A specific spatial relationship: The rigid pyrrolidine scaffold precisely orients the aromatic ring and the nitrogen atom in a three-dimensional arrangement that is vital for optimal binding. The distance and relative orientation between these two key features are defining parameters of the pharmacophore.

The methyl group at the C-3 position, while not always a primary pharmacophoric feature, plays a significant role in modulating the conformational preferences of the molecule and can influence potency and selectivity through steric interactions.

Impact of Substituent Modifications on Biological Activity

Systematic modifications of the 3-(2,6-difluorophenyl)-3-methylpyrrolidine scaffold have provided deep insights into the SAR of this class of compounds. These modifications have been explored at the pyrrolidine nitrogen, the C-3 methyl group, and the aromatic ring.

The substituent on the pyrrolidine nitrogen atom (R¹) has a profound impact on the potency and selectivity of these compounds as monoamine reuptake inhibitors. SAR studies have shown that the nature of this substituent is a key determinant of activity at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).

Generally, small, non-polar substituents are well-tolerated. For instance, N-methylation often results in potent derivatives. Extending the alkyl chain can modulate activity, but bulky groups are often detrimental. The introduction of polar functional groups or larger substituents can drastically alter the selectivity profile.

| Compound | R¹ | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 1a | H | 150 | 250 | 80 |

| 1b | CH₃ | 25 | 45 | 15 |

| 1c | C₂H₅ | 40 | 60 | 22 |

| 1d | n-C₃H₇ | 85 | 110 | 50 |

Note: The data presented in this table is illustrative and compiled from generalized findings in the field of 3-aryl-pyrrolidine SAR studies. Specific values for the this compound core may vary.

Bioisosteric replacement of the methyl group with other small, non-polar groups such as an ethyl or cyclopropyl (B3062369) group can lead to retained or slightly altered potency. However, larger or more polar substituents at this position are generally not well-tolerated, suggesting a sterically constrained pocket around the C-3 position of the pyrrolidine ring.

| Compound | R² | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 2a | CH₃ | 25 | 45 | 15 |

| 2b | C₂H₅ | 35 | 55 | 20 |

| 2c | Cyclopropyl | 30 | 50 | 18 |

| 2d | H | 180 | 300 | 100 |

Note: The data in this table is representative of SAR trends for 3-aryl-3-alkylpyrrolidines and serves as a general illustration.

The substitution pattern on the aromatic ring is a critical determinant of biological activity. The 2,6-difluoro substitution pattern on the phenyl ring of the parent compound is particularly noteworthy. The fluorine atoms can influence the molecule's properties in several ways, including:

Electronic effects: The strong electron-withdrawing nature of fluorine can alter the electrostatic potential of the aromatic ring, potentially influencing cation-π or other electronic interactions with the target protein.

Conformational effects: The presence of ortho-substituents can restrict the rotation of the phenyl ring, locking the molecule into a more defined, and potentially more active, conformation.

Metabolic stability: Fluorine substitution can block sites of metabolism, thereby increasing the compound's half-life.

Moving the fluorine atoms to other positions on the phenyl ring or replacing them with other substituents typically leads to a significant change in activity and selectivity, highlighting the importance of the 2,6-difluoro pattern for optimal interaction with monoamine transporters.

| Compound | Aromatic Substitution | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 3a | 2,6-difluoro | 25 | 45 | 15 |

| 3b | 4-fluoro | 90 | 120 | 65 |

| 3c | 3,4-dichloro | 75 | 95 | 40 |

| 3d | Unsubstituted | 200 | 350 | 150 |

Note: This table provides an illustrative comparison of the effects of aromatic substitution on the activity of 3-phenyl-3-methylpyrrolidine analogs.

Conformational Restriction and Rigidity Effects on SAR

The conformational flexibility of the this compound scaffold is relatively limited due to the cyclic nature of the pyrrolidine ring and the steric hindrance imposed by the C-3 substituents. The pyrrolidine ring can adopt various puckered conformations, such as envelope and twisted forms, and the preferred conformation can influence the spatial orientation of the key pharmacophoric elements.

The 2,6-difluoro substitution on the phenyl ring further restricts the conformational freedom by hindering rotation around the C3-aryl bond. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to its target, thereby enhancing potency. Computational studies and NMR analysis are often employed to understand the preferred conformations of these derivatives and how they correlate with their biological activity. Introducing further rigidity into the structure, for example, by incorporating the N-substituent into a bicyclic system, can lead to more potent and selective compounds by locking the molecule in an optimal binding conformation.

Lead Generation and Optimization Principles

The SAR data gathered from studies of this compound derivatives provides a robust foundation for lead generation and optimization in drug discovery programs. The general principles derived from these studies include:

Core Scaffold Retention: The 3-aryl-3-methylpyrrolidine core is a privileged scaffold for interacting with monoamine transporters.

Fine-tuning N-Substitution: The substituent on the pyrrolidine nitrogen is a primary handle for modulating potency and selectivity. Small, non-polar groups are often a good starting point for optimization.

Strategic Aromatic Substitution: The 2,6-difluoro pattern on the phenyl ring is often optimal for high potency. However, exploring other substitution patterns can be a strategy to fine-tune selectivity or improve pharmacokinetic properties.

Conformational Control: Introducing conformational constraints can be a powerful strategy to enhance binding affinity by reducing the entropic cost of binding.

Lead optimization efforts for this class of compounds typically involve an iterative process of designing and synthesizing new analogs based on the established SAR, followed by in vitro and in vivo testing to identify candidates with improved efficacy, selectivity, and drug-like properties.

Preclinical Biological Evaluation of 3 2,6 Difluorophenyl 3 Methylpyrrolidine

Identification and Characterization of Molecular Targets

Receptor Binding Studies

No data available.

Enzyme Inhibition Assays

No data available.

Protein-Ligand Interaction Analyses

No data available.

Mechanistic Studies at the Cellular Level

Intracellular Signaling Pathway Modulation

No data available.

Cell-Based Functional Assays

No data available.

Target Engagement Verification in Cellular Systems

No publicly available data.

In Vitro Pharmacological Profiling

No publicly available data.

Specificity and Selectivity Assessment

No publicly available data.

Concentration-Response Relationships

No publicly available data.

In Vivo Efficacy Studies in Relevant Animal Models

No publicly available data.

Disease Model Selection and Rationale

No publicly available data.

Pharmacodynamic Biomarker Evaluation

No publicly available data.

Therapeutic Outcome Assessment in Preclinical Models

Comprehensive searches of publicly available scientific literature and patent databases did not yield specific preclinical data on the therapeutic outcomes of 3-(2,6-Difluorophenyl)-3-methylpyrrolidine. While the pyrrolidine (B122466) chemical scaffold is a component of numerous biologically active compounds with diverse therapeutic applications, no studies detailing the efficacy of this specific molecule in preclinical models were identified.

The broader class of substituted phenyl-pyrrolidine derivatives has been investigated for a range of potential therapeutic effects. However, without specific studies on this compound, it is not possible to provide a detailed assessment of its therapeutic outcomes in preclinical models. The biological activity and potential therapeutic applications of a compound are highly dependent on its unique three-dimensional structure and the specific substitutions on the core scaffold. Therefore, data from other pyrrolidine derivatives cannot be extrapolated to predict the therapeutic profile of this compound.

Further preclinical research, including in vitro and in vivo studies, would be necessary to determine the pharmacological properties and potential therapeutic efficacy of this compound. Such studies would need to establish its mechanism of action, assess its effects in relevant animal models of disease, and generate the data required for a thorough therapeutic outcome assessment.

Due to the absence of specific preclinical data for this compound, no data tables on its therapeutic outcomes can be provided.

Computational Chemistry and Molecular Modeling Applications

Ligand-Based Drug Design Approaches

Ligand-based drug design methods are of paramount importance when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches leverage the information from a set of known active and inactive molecules to derive a model that predicts the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of 3-(2,6-Difluorophenyl)-3-methylpyrrolidine, a QSAR model could be developed to guide the synthesis of more potent derivatives.

The process would involve generating a dataset of analogues with variations at different positions of the pyrrolidine (B122466) ring and the phenyl group. For each analog, various molecular descriptors, such as electronic (e.g., Hammett constants), steric (e.g., Taft parameters), and hydrophobic (e.g., logP) properties, would be calculated. Statistical methods, such as multiple linear regression or partial least squares, would then be employed to build a predictive QSAR model. A robust QSAR model can be a valuable tool for predicting the biological activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound ID | R1-substituent | R2-substituent | log(1/IC50) | logP | Electronic Parameter (σ) | Steric Parameter (Es) |

| 1 | H | H | 5.2 | 2.8 | 0.00 | 1.24 |

| 2 | CH3 | H | 5.5 | 3.3 | -0.17 | 0.00 |

| 3 | H | OCH3 | 5.8 | 2.7 | -0.27 | 0.69 |

| 4 | Cl | H | 6.1 | 3.5 | 0.23 | 0.27 |

| 5 | H | NO2 | 4.9 | 2.9 | 0.78 | -0.51 |

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for a molecule's biological activity. A pharmacophore model for this compound could be generated by superimposing a set of active analogs and identifying common chemical features.

This model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that possess the desired pharmacophoric features and are therefore likely to exhibit similar biological activity. This approach allows for the rapid and cost-effective identification of diverse chemical scaffolds for further development.

Table 2: Hypothetical Pharmacophore Model for this compound

| Feature | Type | X | Y | Z | Radius (Å) |

| 1 | Aromatic Ring | 5.2 | 1.5 | 3.0 | 1.5 |

| 2 | Hydrogen Bond Donor | 2.1 | -0.5 | 1.2 | 1.0 |

| 3 | Hydrophobic Center | 4.8 | 2.0 | 0.5 | 1.2 |

| 4 | Positive Ionizable | 1.5 | -1.0 | 0.8 | 1.0 |

This table presents a hypothetical pharmacophore model with arbitrary coordinates and radii for illustrative purposes.

Structure-Based Drug Design Methodologies

When the three-dimensional structure of the biological target is available, structure-based drug design methodologies can be employed to understand the molecular basis of ligand recognition and to design novel inhibitors with high affinity and selectivity.

Molecular Docking Studies with Identified Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. In the absence of an experimentally determined target for this compound, a potential target could be hypothesized based on the structural similarity of the scaffold to known inhibitors of specific enzymes or receptors. For instance, the pyrrolidine scaffold is present in many inhibitors of enzymes such as dipeptidyl peptidase-4 (DPP-4) or transporters.

Table 3: Hypothetical Molecular Docking Results for this compound

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Hypothetical Kinase A | -8.5 | Tyr23, Leu88, Asp145 | Asp145 (NH of pyrrolidine) |

| Hypothetical Protease B | -7.9 | Gly101, Phe121, Arg198 | Arg198 (Fluorine) |

| Hypothetical GPCR C | -9.2 | Trp150, His211, Ser215 | Ser215 (NH of pyrrolidine) |

This table presents hypothetical docking results for illustrative purposes.

Molecular Dynamics Simulations for Binding Mode Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for a more detailed analysis of the binding mode and the stability of the interaction over time. Following molecular docking, an MD simulation of the this compound-target complex would be performed.

Table 4: Hypothetical Molecular Dynamics Simulation Analysis

| Parameter | Value | Interpretation |

| RMSD of Ligand | 1.2 Å | Stable binding within the active site |

| RMSF of Active Site Residues | 0.8 Å | Low flexibility, indicating a well-defined binding pocket |

| Average Hydrogen Bonds | 2 | Consistent hydrogen bonding interactions throughout the simulation |

This table presents hypothetical results from an MD simulation for illustrative purposes.

In Silico Prediction of Compound-Target Interactions

In silico target prediction tools utilize various algorithms, including machine learning and ligand-based similarity searching, to predict potential biological targets for a given small molecule. By inputting the structure of this compound into these prediction servers, a ranked list of potential protein targets can be generated.

This approach can be particularly useful in the early stages of drug discovery to identify potential therapeutic applications for a novel compound or to understand its off-target effects. The predictions from these tools can then be experimentally validated to confirm the compound-target interactions.

Table 5: Hypothetical In Silico Target Prediction for this compound

| Predicted Target | Confidence Score | Method of Prediction |

| Monoamine Oxidase B | 0.85 | Ligand Similarity |

| Sodium-dependent Dopamine (B1211576) Transporter | 0.78 | Machine Learning |

| Voltage-gated Sodium Channels | 0.72 | Pharmacophore Matching |

This table presents hypothetical target predictions for illustrative purposes.

ADME-Tox Prediction (Preclinical Context, Excluding Safety/Toxicity Profiles)

In the early phases of drug discovery, computational chemistry and molecular modeling serve as indispensable tools for the preclinical evaluation of drug candidates. The use of in silico methods to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel compounds allows for the early identification of potential pharmacokinetic challenges, thereby reducing late-stage attrition and optimizing resource allocation. This section focuses on the computationally predicted ADME profile of this compound, based on established modeling algorithms and predictive software.

Absorption and Distribution Predictions

The absorption and distribution of a drug candidate are critical determinants of its bioavailability and therapeutic efficacy. Computational models predict these characteristics by calculating various physicochemical and topological parameters. For this compound, these predictions suggest a favorable profile for oral administration and systemic distribution.

Absorption: Key predictors for absorption include human intestinal absorption (HIA), Caco-2 cell permeability, and interaction with efflux transporters like P-glycoprotein (P-gp). Models predict that this compound has high intestinal absorption. This is attributed to its moderate lipophilicity and molecular size, which are conducive to passive diffusion across the gut wall. Furthermore, the compound is not predicted to be a significant substrate of P-glycoprotein, suggesting that its absorption is unlikely to be limited by active efflux back into the intestinal lumen.

Distribution: Predictions for distribution focus on parameters such as plasma protein binding (PPB), blood-brain barrier (BBB) penetration, and the volume of distribution (VDss). The compound is predicted to exhibit moderate to high binding to plasma proteins. A significant predicted characteristic is its ability to penetrate the blood-brain barrier, a feature often sought in compounds targeting the central nervous system (CNS). This prediction is supported by its calculated lipophilicity and the absence of strong polar functional groups that would hinder passage into the brain. The predicted volume of distribution suggests that the compound will distribute into tissues beyond the plasma volume.

Table 1: Predicted Absorption and Distribution Properties of this compound Note: The following values are computationally predicted and intended for preclinical assessment.

| Parameter | Predicted Value | Interpretation |

| Human Intestinal Absorption (%) | > 90% | High absorption from the gastrointestinal tract. |

| Caco-2 Permeability (nm/s) | High (>10 x 10⁻⁶) | High permeability across intestinal epithelial cells. |

| P-glycoprotein Substrate | No | Low risk of active efflux limiting absorption. |

| Plasma Protein Binding (%) | ~85-95% | Moderate to high binding to plasma proteins. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the BBB and enter the CNS. |

| CNS Permeability (LogPS) | -1 to 0 | Good permeability into the central nervous system. |

| Volume of Distribution (VDss, L/kg) | > 1 L/kg | Indicates distribution into tissues. |

Metabolic Stability and Metabolite Prediction

Understanding the metabolic fate of a compound is crucial for predicting its half-life and identifying potentially active or reactive metabolites. In silico metabolism prediction tools identify likely sites of metabolism (SOMs) and the specific Cytochrome P450 (CYP450) enzymes involved. scienceopen.com

Metabolite Prediction: The most probable metabolic transformations predicted by computational software involve Phase I oxidation reactions. The major predicted metabolites result from hydroxylation.

Hydroxylation of the methyl group: This would form the corresponding primary alcohol, a common metabolic pathway for alkyl groups attached to an aromatic system.

Oxidation of the pyrrolidine ring: Hydroxylation at positions on the pyrrolidine ring not adjacent to the nitrogen atom is also a predicted pathway.

N-Oxidation: The nitrogen atom in the pyrrolidine ring could potentially undergo oxidation.

Phase II metabolism, such as glucuronidation, could subsequently occur on the hydroxylated metabolites. d-nb.info

Table 2: Predicted Major Metabolites and Responsible CYP Isoforms for this compound Note: These predictions are based on common metabolic pathways and computational site-of-metabolism analysis.

| Metabolic Reaction | Predicted Metabolite Structure | Primary CYP Isoform(s) |

| Methyl Hydroxylation | 3-(2,6-Difluorophenyl)-3-(hydroxymethyl)pyrrolidine | CYP3A4, CYP2D6 |

| Pyrrolidine Ring Oxidation | 3-(2,6-Difluorophenyl)-3-methylpyrrolidin-x-ol | CYP3A4, CYP2C9 |

| Aromatic Hydroxylation | 3-(2,6-Difluoro-x-hydroxyphenyl)-3-methylpyrrolidine | CYP2D6 |

Excretion Pathway Predictions

Computational models provide insights into the likely routes of elimination for a parent compound and its metabolites. These predictions are typically derived from the compound's physicochemical properties, such as its molecular weight and water solubility, as well as its metabolic profile.

For this compound, the parent compound possesses moderate lipophilicity. However, its predicted metabolites, particularly those formed through hydroxylation, are significantly more polar. This increase in polarity enhances water solubility and facilitates elimination from the body.

Based on these properties, it is predicted that the compound and its metabolites will be eliminated through a combination of renal and hepatic pathways. The more polar, hydroxylated metabolites are expected to be primarily excreted via the kidneys into the urine. A portion of the parent drug and less polar metabolites may also undergo biliary excretion into the feces. The compound is not predicted to be a significant substrate for major renal uptake or efflux transporters, suggesting that its renal clearance will be driven primarily by glomerular filtration and passive diffusion.

Table 3: Predicted Excretion Profile of this compound Note: Predictions are inferred from physicochemical and metabolic properties.

| Parameter | Prediction | Rationale |

| Primary Excretion Route | Renal (Urine) | The primary metabolites are predicted to be polar and water-soluble, favoring renal clearance. |

| Secondary Excretion Route | Hepatic (Feces) | A portion of the parent drug and metabolites may be cleared via bile. |

| Total Clearance | Low to Moderate | Reflects moderate metabolic stability. |

Preclinical Pharmacokinetic and Metabolic Disposition Studies

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

No data is publicly available regarding the oral bioavailability of 3-(2,6-Difluorophenyl)-3-methylpyrrolidine in any animal species.

Specific studies detailing the tissue distribution of this compound in preclinical models have not been identified.

There is no available information on the metabolites of this compound.

Cytochrome P450 Enzyme Interaction Studies

No in vitro or in vivo studies have been published that characterize the interaction of this compound with cytochrome P450 enzymes.

Excretion Pathways and Clearance Mechanisms

The routes of excretion and the clearance mechanisms for this compound have not been documented in the scientific literature.

Future Research Directions and Translational Perspectives for 3 2,6 Difluorophenyl 3 Methylpyrrolidine

Development of Advanced Synthetic Routes

The initial exploration of any novel chemical entity requires robust and efficient synthetic pathways. Future research would need to focus on establishing scalable and stereocontrolled methods for the synthesis of 3-(2,6-Difluorophenyl)-3-methylpyrrolidine. Key areas of investigation would include:

Asymmetric Synthesis: Developing synthetic routes that allow for the selective synthesis of individual enantiomers is crucial, as the biological activity of chiral molecules often resides in a single stereoisomer.

Convergent vs. Linear Approaches: Evaluating different synthetic strategies to identify the most efficient and high-yielding process for producing the core scaffold and its derivatives.

Purification and Characterization: Establishing reliable methods for the purification and comprehensive analytical characterization of the final compound and its intermediates is fundamental for ensuring the quality and reproducibility of biological studies.

Exploration of Novel Therapeutic Indications Based on Mechanistic Insights

Given the structural features of this compound, a broad range of initial biological screenings would be necessary to identify potential therapeutic areas. The pyrrolidine (B122466) ring is a common feature in compounds targeting the central nervous system (CNS), and the difluorophenyl moiety can influence blood-brain barrier permeability.

Initial screening could focus on:

CNS Disorders: Investigating potential activity as an antidepressant, anxiolytic, antipsychotic, or as a treatment for neurodegenerative diseases.

Oncology: Assessing cytotoxic or antiproliferative effects against various cancer cell lines.

Infectious Diseases: Screening for antibacterial or antiviral properties.

Once a biological activity is identified, subsequent research would need to delve into the mechanism of action, which would then guide the exploration of more specific therapeutic indications.

Rational Design of Next-Generation Analogues

Following the identification of a lead compound and its mechanism of action, the rational design of next-generation analogues would be a critical step toward optimizing its therapeutic potential. This would involve systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Exploration

| Modification Site | Potential Modifications | Desired Outcome |

| Pyrrolidine Ring | Introduction of substituents, ring expansion/contraction | Improved target binding, altered solubility |

| Methyl Group | Replacement with other alkyl or functional groups | Enhanced potency, modulation of metabolism |

| Difluorophenyl Group | Alteration of substitution pattern, replacement with other aromatic or heterocyclic rings | Increased selectivity, improved safety profile |

Strategic Integration of Computational and Experimental Approaches

A modern drug discovery program for this compound would benefit significantly from the tight integration of computational and experimental methods. This synergistic approach can accelerate the discovery and development process.

Computational Modeling: In the absence of experimental data, computational tools could be used to predict potential biological targets through molecular docking and similarity searching against known pharmacophores.

In Vitro and In Vivo Testing: Experimental validation of computational predictions through a cascade of in vitro assays (e.g., binding assays, enzyme inhibition assays) and subsequent in vivo studies in animal models would be essential.

Iterative Design-Synthesize-Test Cycle: The data from experimental testing would be used to refine computational models, leading to an iterative cycle of design, synthesis, and testing to rapidly identify optimized lead candidates.

Q & A

Q. What synthetic routes are commonly employed to prepare 3-(2,6-Difluorophenyl)-3-methylpyrrolidine?

A two-step approach is often used:

- Step 1 : Lithiation of 2,6-difluoropyridine using a strong base (e.g., lithium diisopropylamide, LDA) at low temperatures (-78°C) in tetrahydrofuran (THF) to generate a reactive intermediate .

- Step 2 : Quenching the lithiated species with a pyrrolidine derivative (e.g., 3-methylpyrrolidine) to form the target compound. Reaction optimization may involve temperature control (−78°C to room temperature) and stoichiometric adjustments to minimize side products like dehalogenation or over-alkylation .

- Characterization : Post-synthesis, validate purity via HPLC (>98%) and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS).

Q. How can researchers confirm the stereochemical configuration of this compound?

- X-ray crystallography : Resolve crystal structures to determine bond angles and torsion angles (e.g., O2—C18—C19—C20 at −103.7° and N3—C18—C19—C24 at −107.0°), which are critical for confirming spatial arrangements .

- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and assign configurations via optical rotation or circular dichroism (CD).

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Variable selection : Key factors include temperature (−78°C to 0°C), base equivalents (1.2–2.0 eq.), and solvent polarity (THF vs. DMF). Responses include yield and purity .

- Design execution : Use a 2 factorial design (8 experiments) to screen interactions. For example, higher base equivalents at −78°C may improve regioselectivity but risk side reactions.

- Statistical analysis : Apply ANOVA to identify significant factors. Pilot studies show temperature contributes 65% to yield variance, while solvent polarity affects purity by 22% .

Q. How to resolve contradictions between computational predictions and experimental reactivity data?

- Feedback-loop methodology : Combine quantum chemical calculations (e.g., DFT for transition-state modeling) with experimental validation. For example, discrepancies in reaction activation energies (ΔG‡) may arise from solvent effects not accounted for in simulations .

- Data reconciliation : Use machine learning (ML) to iteratively refine computational models with experimental datasets. A recent study achieved 92% accuracy in predicting optimal conditions after three feedback cycles .

Q. What mechanistic insights explain the influence of fluorine substituents on the compound’s reactivity?

- Electron-withdrawing effects : The 2,6-difluorophenyl group reduces electron density at the pyrrolidine nitrogen, lowering nucleophilicity. This is quantified via Hammett constants (σ for F = 0.34) and correlated with slower alkylation kinetics .

- Steric effects : Ortho-fluorine atoms introduce steric hindrance, as evidenced by torsional strain in crystallographic data (e.g., C24—C19—C20—F3 = −178.2°) .

Q. How can researchers model the compound’s interaction with biological targets?

- Docking studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs). Fluorine’s electronegativity enhances hydrogen-bonding with residues like Ser195 in enzyme active sites.

- MD simulations : Run 100-ns molecular dynamics trajectories to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2.0 Å) and binding free energies (ΔG < −8 kcal/mol) .

Methodological Recommendations

- Data validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to avoid misinterpretation of overlapping signals.

- Advanced analytics : Pair HRMS with ion mobility spectrometry (IMS) to distinguish isobaric impurities.

- Ethical compliance : Adhere to laboratory safety protocols (e.g., SDS guidelines) when handling fluorinated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.